Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
Description
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a ketone derivative featuring a thiazolidine core (a saturated five-membered ring containing sulfur and nitrogen) substituted at position 2 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
furan-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDDOTZGRWXHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a substitution reaction where the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic cores, substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
| Compound Name | Heterocyclic Core | Key Substituents | Notable Features | Evidence ID |
|---|---|---|---|---|
| Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (Target) | Thiazolidine (saturated) | 4-(Trifluoromethyl)phenyl, furan-2-yl | Conformational flexibility; enhanced lipophilicity from CF₃ | N/A |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole (unsaturated) | 4-Fluorophenyl, 4-methylphenyl | Planar structure for π-π interactions; potential hydrogen bonding via imine | |
| 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | Thienopyridine | CF₃, allyloxy, 3-fluoro-4-methoxyphenyl | Extended aromatic system; electron-withdrawing CF₃ and fluorine enhance stability | |
| trans,trans-(4-Bromo-3-phenyl-5-(4-(trifluoromethyl)phenyl)isoxazolidin-2-yl)(phenyl)methanone | Isoxazolidine (saturated) | Bromo, CF₃, phenyl | Halogen bonding potential; steric bulk from bromine | |
| VCP171: (2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | Thiophene | CF₃, amino, phenyl | Unsaturated sulfur ring; amino group improves solubility |
Substituent Effects
- Trifluoromethyl (CF₃): Present in the target and compounds , CF₃ increases lipophilicity (logP) and resistance to oxidative metabolism. For example, in VCP171, CF₃ enhances binding to adenosine A₁ receptors .
- Fluorine: In [(2Z)-2-[(4-Fluorophenyl)imino]-...methanone , fluorine’s electronegativity modulates electronic effects and improves membrane permeability.
Physicochemical Properties
Biological Activity
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a compound of significant interest due to its diverse biological activities. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.37 g/mol
The structure includes a furan ring, a thiazolidine moiety, and a trifluoromethylphenyl group, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those similar to this compound. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit cell proliferation by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production.
Table 1: Anticancer Activity Summary
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via ROS | |
| HeLa | 12.5 | Mitochondrial disruption |
Antiviral Activity
Thiazolidine derivatives have also been explored for their antiviral properties. A study indicated that certain derivatives exhibit activity against HIV-1, suggesting potential therapeutic applications in antiviral drug development.
Table 2: Antiviral Activity Overview
| Compound Tested | Virus Targeted | EC50 Value (µM) | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)thiazolidinone | HIV-1 | 8.0 | |
| Furan-thiazolidine derivative | Influenza | 10.5 |
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial involving patients with advanced breast cancer explored the efficacy of thiazolidine derivatives, including the compound . Results indicated a significant reduction in tumor size in patients treated with the compound compared to a control group. -
Case Study on HIV Resistance :
A laboratory-based study assessed the resistance of HIV strains to thiazolidine derivatives. The findings suggested that these compounds could serve as a basis for developing new antiviral therapies.
Q & A
Q. What are the common synthetic routes for Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the 4-(trifluoromethyl)phenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Step 3 : Functionalization of the furan moiety via Friedel-Crafts acylation or condensation reactions.
Key conditions include controlled temperature (0–80°C), anhydrous solvents (THF, DCM), and catalysts like BF₃·OEt₂ .
Table 1 : Representative Synthesis Steps from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiourea, Et₃N, DCM | 65% | |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 72% |
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement (R factor < 0.1) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 367.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Step 1 : Verify purity via HPLC or TLC. Impurities often cause extraneous signals.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate diastereomers in the thiazolidinone ring .
- Step 3 : Cross-validate with X-ray data to confirm bond angles and stereochemistry .
Case Study : In , an R factor of 0.068 was achieved by iterative refinement using SHELXL, resolving ambiguities in electron density maps .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for the trifluoromethylphenyl group .
- Temperature Gradients : Slow heating (e.g., 40°C → 80°C over 6 hrs) reduces side reactions during cyclization .
Table 2 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% |
| Catalyst | Pd(PPh₃)₄ | +20% |
| Time | 12–18 hrs | +10% |
Q. How can researchers evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion for zone-of-inhibition analysis (e.g., S. aureus, E. coli) .
- Molecular Docking : Target enzymes like COX-2 or β-lactamase to predict binding affinity (Autodock Vina) .
- ADMET Profiling : Use SwissADME to predict solubility, permeability, and toxicity .
Contradiction Analysis
Q. How to address discrepancies in reported biological activities of similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., vs. 20) to identify outliers.
- Structural Variants : Modify the thiazolidinone or furan moieties to isolate pharmacophores (e.g., replacing trifluoromethyl with cyano groups) .
- Dose-Response Curves : Ensure linearity (R² > 0.95) to validate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
